molecular formula C12H23N3 B6344703 7-(1,4-Diazepan-1-yl)heptanenitrile CAS No. 1240566-96-4

7-(1,4-Diazepan-1-yl)heptanenitrile

Cat. No. B6344703
CAS RN: 1240566-96-4
M. Wt: 209.33 g/mol
InChI Key: PYBRSVRELVUCGY-UHFFFAOYSA-N
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Description

“7-(1,4-Diazepan-1-yl)heptanenitrile” is a chemical compound with the molecular formula C12H23N3 and a molecular weight of 209.33 . It is also known by the synonym "1H-1,4-Diazepine-1-heptanenitrile, hexahydro-" .


Synthesis Analysis

The synthesis of chiral 1,4-diazepanes, which includes “this compound”, has been developed via an enzymatic intramolecular asymmetric reductive amination . This process involves several enantiocomplementary IREDs and has been used for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, and density are not specified in the available resources . These properties can be determined through experimental methods or predicted using computational chemistry tools.

Mechanism of Action

7-(1,4-Diazepan-1-yl)heptanenitrile is a nitrile compound, which means that it is capable of forming hydrogen bonds with other molecules. This property allows it to form complexes with other molecules, such as peptides, which can then be used in various synthetic processes. Additionally, this compound has been shown to be a very effective catalyst in various chemical reactions, such as the reaction of esters with amines.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects when administered to animals. It has been used in various scientific research applications, but has not been tested for its potential toxicity or other adverse effects.

Advantages and Limitations for Lab Experiments

7-(1,4-Diazepan-1-yl)heptanenitrile has several advantages for use in laboratory experiments. It is a colorless, viscous liquid that is easy to handle and store. Additionally, it is a very effective catalyst in various chemical reactions and can be used to synthesize various compounds, such as peptides and peptidomimetics. However, this compound is not very soluble in water and therefore cannot be used in aqueous solutions.

Future Directions

The use of 7-(1,4-Diazepan-1-yl)heptanenitrile in the synthesis of various compounds, such as peptides and peptidomimetics, as well as in the development of new drugs, is an area of research that is expected to grow in the coming years. Additionally, this compound may be used in the synthesis of photochromic compounds, which are compounds that undergo reversible changes in their optical properties upon exposure to light. Additionally, further research into the biochemical and physiological effects of this compound may be conducted in order to better understand its potential toxicity and other adverse effects. Finally, this compound may be used in the development of new polymers materials, as well as in the synthesis of heterocyclic compounds.

Synthesis Methods

7-(1,4-Diazepan-1-yl)heptanenitrile is synthesized from 1,4-diazepane by reacting it with heptanenitrile in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 60-70°C and is usually complete in a few hours. The product is then purified by distillation and recrystallized from a solvent, such as ethanol.

Scientific Research Applications

7-(1,4-Diazepan-1-yl)heptanenitrile has been used in various scientific research applications. It has been used as a reagent in the synthesis of various peptides and peptidomimetics, as well as in the development of new drugs. It has also been used in the preparation of polymers materials and as an intermediate in the synthesis of heterocyclic compounds. Additionally, this compound has been used in the synthesis of photochromic compounds, which are compounds that undergo reversible changes in their optical properties upon exposure to light.

properties

IUPAC Name

7-(1,4-diazepan-1-yl)heptanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c13-7-4-2-1-3-5-10-15-11-6-8-14-9-12-15/h14H,1-6,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBRSVRELVUCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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